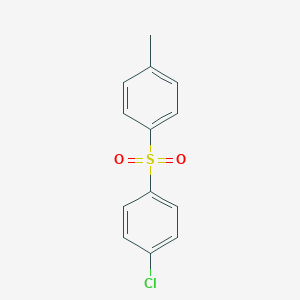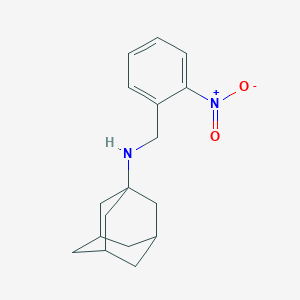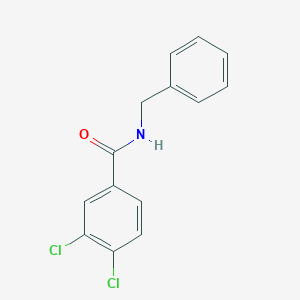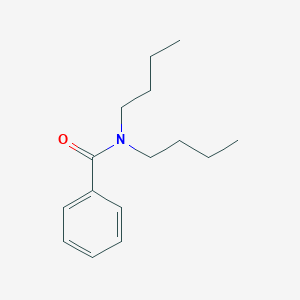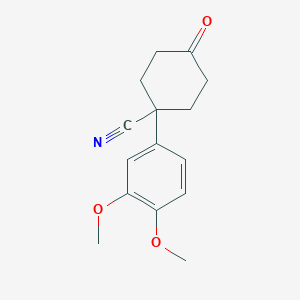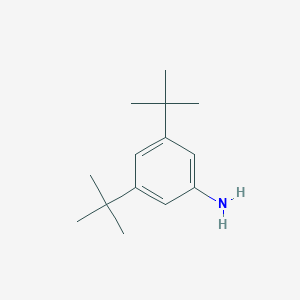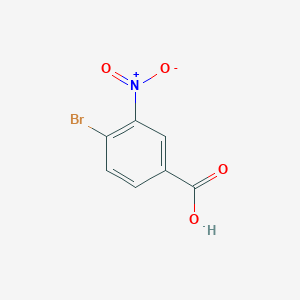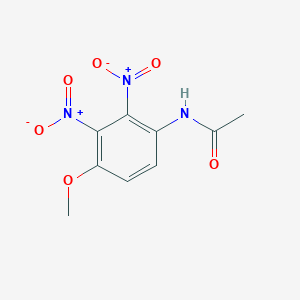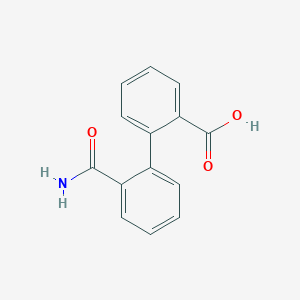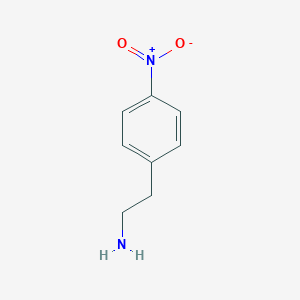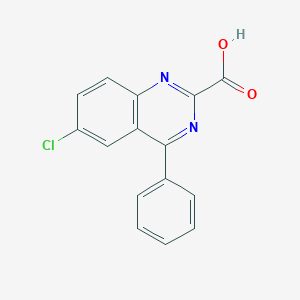
6-Chloro-4-phenylquinazoline-2-carboxylic acid
Overview
Description
6-Chloro-4-phenylquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C15H9ClN2O2 . It has a molecular weight of 284.70 .
Synthesis Analysis
The synthesis of 4-Phenylquinazoline-2-carboxamides, which are structurally similar to 6-Chloro-4-phenylquinazoline-2-carboxylic acid, has been reported . These compounds were designed as aza-isosters of PK11195, a well-known ligand of the translocator protein (TSPO), and were synthesized using a simple and efficient procedure .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-phenylquinazoline-2-carboxylic acid consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, attached to a phenyl group and a carboxylic acid group . The chlorine atom is attached to the 6th carbon of the quinazoline ring .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-4-phenylquinazoline-2-carboxylic acid have not been found, similar compounds such as 4-Phenylquinazoline-2-carboxamides have been synthesized and evaluated for their biological activity .Physical And Chemical Properties Analysis
The melting point of 6-Chloro-4-phenylquinazoline-2-carboxylic acid is reported to be between 212.0-213.5 °C . The predicted boiling point is 530.5±42.0 °C, and the predicted density is 1.425±0.06 g/cm3 .Scientific Research Applications
Synthesis Routes and Applications
Synthetic Chemistry : 6-Chloro-4-phenylquinazoline-2-carboxylic acid and its derivatives are pivotal in the field of synthetic chemistry. For instance, hydroxyglycine reactions yield 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids, which can be transformed into various quinazoline derivatives (Hoefnagel et al., 1993). Additionally, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, involving a 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate, demonstrates the compound's role in developing potent antitubercular agents (Marvadi et al., 2020).
Medicinal Chemistry : In the realm of medicinal chemistry, 6-Chloro-4-phenylquinazoline-2-carboxylic acid is employed in the creation of antimycobacterial, photosynthesis-inhibiting, and antialgal compounds. Notably, 6-chloro substituted compounds exhibit significant antimycobacterial activity (Kubicová et al., 2003).
Organic Synthesis and Materials Science : This compound is also utilized in organic synthesis and materials science. For example, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives showcases its utility in developing antimicrobial agents against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010). Moreover, its role in the synthesis of potent marine drugs and marine drug analogs highlights its importance in this field (Li et al., 2013).
Future Directions
The future directions for research on 6-Chloro-4-phenylquinazoline-2-carboxylic acid and similar compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. For instance, 4-Phenylquinazoline-2-carboxamides have been studied for their potential as ligands for the translocator protein (TSPO) .
properties
IUPAC Name |
6-chloro-4-phenylquinazoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBNNOBIWRSTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618401 | |
| Record name | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenylquinazoline-2-carboxylic acid | |
CAS RN |
5958-08-7 | |
| Record name | 6-Chloro-4-phenylquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



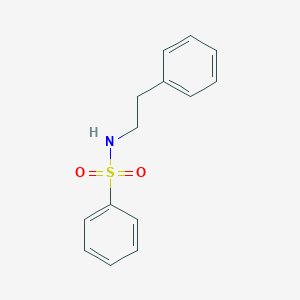
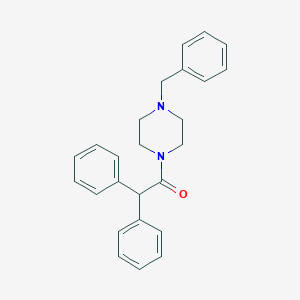

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
